1,1,1,6,6,6-Hexafluorohexane

Description

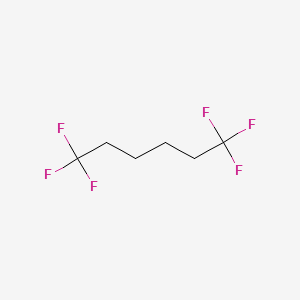

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,6,6,6-hexafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F6/c7-5(8,9)3-1-2-4-6(10,11)12/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCQYWPFVBWOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(F)(F)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1,1,6,6,6 Hexafluorohexane and Analogous Structures

Free-Radical Addition Reactions

Free-radical reactions are a cornerstone in the synthesis of fluorinated alkanes, providing powerful methods for carbon-carbon bond formation and functionalization.

The formation of molecules containing multiple trifluoromethyl (CF3) groups often involves the radical addition of a CF3 radical to an unsaturated carbon-carbon bond. Mechanistic studies have shed light on these complex processes. For instance, the electrochemical trifluoromethylation of activated ethylene (B1197577) molecules has been shown to yield 1,2-bis(trifluoromethyl) derivatives. cdnsciencepub.com Under specific conditions, such as high substrate concentrations, this method can produce dimeric products like 3,4-diacetyl-1,1,1,6,6,6-hexafluorohexane. cdnsciencepub.com

The core of the mechanism involves the generation of a trifluoromethyl radical, which then attacks the double bond of an alkene. rsc.orgresearchgate.net This addition creates a new carbon-centered radical, which can then undergo further reactions, such as dimerization or reaction with another radical species, to form the final product. cdnsciencepub.comrsc.org For example, a plausible pathway to a C6 backbone involves the dimerization of two CF3-containing C3 radical units or the addition of CF3 radicals to a four-carbon diene. The process can be initiated by various means, including electrochemically or through the use of catalysts like copper, which can facilitate the generation of CF3 radicals from reagents such as Togni's reagent. rsc.orgresearchgate.net The electrophilic nature of the pyramidal trifluoromethyl radical makes it highly chemoselective for addition to unsaturated systems. researchgate.net

| Reaction Step | Description | Key Intermediates |

| Initiation | Generation of trifluoromethyl radicals (•CF3) via electrochemical methods or from a CF3 source (e.g., trifluoroacetic acid, Togni's reagent). cdnsciencepub.comcas.cn | Trifluoromethyl radical (•CF3) |

| Propagation | The •CF3 radical adds to an unsaturated C=C bond (e.g., in ethylene or a derivative) to form a new carbon-centered radical. rsc.orgresearchgate.net | β-trifluoromethyl alkyl radical |

| Termination/Dimerization | Two carbon-centered radicals combine to form a stable C-C bond, leading to the final hexafluoroalkane structure. cdnsciencepub.com | Dimeric product (e.g., 3,4-diacetyl-1,1,1,6,6,6-hexafluorohexane) |

A well-established and versatile method for preparing semifluorinated alkanes (SFAs) involves a two-step process starting with a perfluoroalkyl iodide and a 1-alkene. mdpi.comdiva-portal.org This approach is particularly useful for creating diblock molecules composed of a perfluorocarbon segment and a hydrocarbon segment. mdpi.com

The synthesis begins with the free-radical catalyzed addition of a perfluoroalkyl iodide (RF-I) across the double bond of a 1-alkene. diva-portal.org This atom transfer radical addition (ATRA) yields a diiodo-adduct. researchgate.netnih.gov In the subsequent step, the resulting iodo-adduct undergoes dehalogenation, typically using zinc powder in the presence of an acid like hydrochloric acid, to remove the iodine and yield the final semifluorinated alkane. mdpi.comdiva-portal.org This method allows for the synthesis of a wide range of SFAs with varying fluorocarbon and hydrocarbon chain lengths. mdpi.com

General Synthesis Scheme for Semifluorinated Alkanes:

Step 1: Radical Addition: F(CF₂)nI + CH₂=CH(CH₂)mH → F(CF₂)nCH₂CHI(CH₂)mH

Initiator: Typically a free-radical catalyst. diva-portal.org

Step 2: Dehalogenation: F(CF₂)nCH₂CHI(CH₂)mH + Zn/H⁺ → F(CF₂)n(CH₂)m+2H + ZnI₂

Reagents: Zinc powder and aqueous hydrochloric acid are commonly used. mdpi.comdiva-portal.org

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. In fluorinated systems, this can be achieved through free-radical chain mechanisms. nih.gov These reactions typically involve three key steps: initiation, propagation, and termination. nih.gov

Investigations have focused on developing selective methods for C(sp³)–H functionalization. For instance, N-fluoro reagents like N-fluorobenzenesulfonimide (NFSI) can be used in conjunction with radical initiators (e.g., AIBN, BEt₃/O₂) or photocatalysts to promote C-H fluorination. nih.gov The mechanism involves a hydrogen atom transfer (HAT) from the substrate to a reactive radical, generating a carbon-centered radical. nih.govresearchgate.net This radical then reacts with the fluorinating agent to form the C-F bond and regenerate the propagating radical. mdpi.com Detailed mechanistic studies, employing techniques like EPR spectroscopy and kinetic analysis, have confirmed the radical chain nature of these transformations and have helped to explain observed selectivities. acs.org

Precursor Chemistry and Synthetic Building Blocks

The construction of complex fluorinated molecules often relies on the use of versatile fluorinated building blocks. alfa-chemistry.com These precursors contain the desired fluoroalkyl groups and are designed to react in a predictable manner.

Fluoroalkyl cyanides (RF-CN) are valuable synthetic precursors where a fluoroalkyl group is attached to a highly polarized nitrile (C≡N) group. researchgate.net The presence of the strongly electron-withdrawing fluoroalkyl group significantly enhances the electrophilic and dienophilic character of the nitrile. researchgate.net This activation makes them excellent reagents for synthesizing a variety of fluorine-containing compounds, particularly heterocycles. researchgate.net

As electrophiles, fluoroalkyl cyanides can react with various nucleophiles. As dienophiles, they participate in cycloaddition reactions, such as Diels-Alder reactions, to form complex cyclic structures. researchgate.net Their utility has been demonstrated in the synthesis of RF-bearing pyridines, 1,3,5-triazines, and tetrazoles, among other heterocyclic systems. researchgate.net

| Reagent Type | Reaction Examples | Product Class |

| Electrophile | Reaction with N,N-dihaloamines | Fluoroalkylated N,N-difluoroamines |

| Dienophile | Cycloaddition reactions | Fluorine-containing heterocyclic compounds (e.g., pyridines, 1,3,5-triazines) researchgate.net |

Stereoselective Synthesis Approaches for Multivicinal Hexafluoroalkanes

Achieving stereocontrol in the synthesis of molecules with multiple fluorine-bearing stereocenters presents a significant challenge. For multivicinal hexafluoroalkanes, where fluorine atoms are located on adjacent carbons, specific strategies have been developed to control the relative stereochemistry.

Research has been conducted on the synthesis and structural analysis of stereoisomeric multivicinal hexafluoroalkanes. nih.govresearchgate.net These approaches aim to control the conformation and stereochemical outcome of the fluorination or construction of the carbon backbone. nih.gov By employing stereoselective methods, it is possible to synthesize specific diastereomers of hexafluoroalkanes, which can then be characterized using techniques like X-ray crystallography to confirm their molecular conformation. nih.govethz.ch These synthetic strategies are crucial for studying the effects of fluorine stereochemistry on molecular properties. dntb.gov.ua

Reaction Mechanisms and Chemical Transformations of 1,1,1,6,6,6 Hexafluorohexane Derivatives

C-F Bond Reactivity and Stability

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic that imparts significant stability to fluorinated compounds like 1,1,1,6,6,6-hexafluorohexane. wikipedia.org This high bond dissociation energy, which can be up to 130 kcal/mol, makes fluoroalkanes the least reactive among the haloalkanes. wikipedia.orgalfa-chemistry.com The exceptional stability of the C-F bond is attributed to the high electronegativity of fluorine (4.0) compared to carbon (2.5), which creates a highly polar bond with substantial ionic character (Cδ+—Fδ−). wikipedia.org This polarity leads to strong electrostatic attractions that contribute to the bond's strength. wikipedia.org

Exploration of Electrophilic Character of C-F Bonds in Fluorinated Alkanes

The high electronegativity of fluorine atoms in fluorinated alkanes draws electron density away from the carbon atoms, creating a significant partial positive charge on the carbon. This makes the carbon atom an electrophilic center, susceptible to attack by nucleophiles. wikipedia.org In the context of this compound, the terminal trifluoromethyl (CF3) groups render the adjacent methylene (B1212753) carbons more electrophilic than those in non-fluorinated hexane (B92381).

While the C-F bond itself is strong, the electrophilic nature of the carbon atom is a key factor in the reactivity of fluorinated compounds. However, the high strength of the C-F bond means that direct nucleophilic attack on the carbon to displace a fluoride (B91410) ion is a challenging process. alfa-chemistry.com Instead, reactions often proceed through alternative pathways that exploit the electrophilic character of the carbon framework.

Nucleophilic Substitution Pathways and Defluorination Mechanisms

Nucleophilic substitution reactions are fundamental in organic chemistry for introducing new functional groups. solubilityofthings.com These reactions are broadly categorized as SN1 and SN2, with the pathway depending on factors like the substrate structure, the nucleophile's strength, and the solvent. solubilityofthings.comyoutube.com For primary and secondary substrates, the SN2 mechanism, a one-step process involving simultaneous nucleophilic attack and leaving group departure, is often favored. solubilityofthings.com

In the case of fluorinated alkanes, the exceptional strength of the C-F bond makes the fluoride ion a very poor leaving group, thus hindering classical nucleophilic substitution reactions. alfa-chemistry.com However, under specific conditions, defluorination can be achieved. For instance, mechanochemical methods, such as ball milling with reagents like potassium hydroxide (B78521) (KOH), have been shown to induce defluorination of perfluorinated compounds. nih.gov The proposed mechanism involves a nucleophilic attack by the hydroxyl anion on the electrophilic carbon atom. nih.gov

Another pathway for defluorination involves microbial degradation. Studies have shown that certain bacteria, like Pseudomonas sp. strain 273, can degrade terminally monofluorinated alkanes. acs.orgosti.gov This process is typically oxygen-dependent and is thought to involve an initial attack by oxygenolytic enzyme systems on either the terminal methyl or fluoromethyl group. acs.orgosti.gov The bacterium Rhodococcus sp. NJF-7 has also been identified as capable of degrading monofluorinated medium-chain alkanes, with the proposed mechanism involving monooxygenases attacking the fluorine-terminated carbon. nih.gov

Evaluation of Resistance to Oxidative and Reductive Degradation Processes

The strong C-F bonds in this compound contribute to its enhanced chemical stability and resistance to both oxidative and reductive degradation compared to its non-fluorinated counterpart. vulcanchem.com The electron-withdrawing effect of the fluorine atoms also reduces the reactivity of the terminal positions. vulcanchem.com This inherent stability is a hallmark of fluorocarbons and is a primary reason for their use in applications requiring high resistance to chemical attack and thermal stress. mt.com

While highly resistant, degradation is not impossible. Reductive defluorination can be achieved using various methods. For example, UV/sulphite systems have been shown to degrade and defluorinate certain perfluorinated compounds. nih.gov Mechanochemical methods, as mentioned earlier, also provide a pathway for reductive defluorination. nih.gov

Free-Radical Reaction Pathways

Free-radical reactions offer an alternative avenue for the functionalization of fluorinated compounds. These reactions typically involve three stages: initiation, propagation, and termination. savemyexams.comlibretexts.org Initiation often requires an energy source, such as UV light, to generate the initial radical species. savemyexams.com

Studies on Radical Additions involving Fluorinated Olefins

The generation of perfluoroalkyl radicals allows for their addition to olefins, a valuable method for synthesizing fluorine-containing compounds. bohrium.com Perfluoroalkyl radicals are electrophilic and exhibit excellent reactivity towards electron-rich olefins. bohrium.comorganic-chemistry.org However, their reaction with electron-deficient olefins is more challenging due to unfavorable electronic compatibility. bohrium.com

Various methods have been developed to generate perfluoroalkyl radicals for addition reactions, including the use of radical initiators like triethylborane (B153662) and azo compounds, as well as photoredox catalysis. bohrium.com Studies have also explored the peroxide-initiated addition of bromoform (B151600) and carbon tetrabromide to fluoroethylenes, which can lead to the formation of telomers, with the extent of telomerization increasing with the fluorine content of the alkene. rsc.org

Functionalization of Hydrocarbon C-H Bonds via Radical Chemistry

A significant advantage of radical chemistry is its ability to directly functionalize otherwise inert C-H bonds. wikipedia.org This approach, often referred to as radical C-H functionalization, has become a powerful tool in organic synthesis. nih.govrsc.org The process typically involves a hydrogen atom transfer (HAT) from a C-H bond to a reactive radical species, generating a carbon-centered radical that can then be functionalized. rsc.org

In the context of this compound, the methylene (CH2) groups possess C-H bonds that can be targeted for functionalization via radical pathways. Recent advancements have demonstrated the utility of heteroatom-centered radicals to achieve site-selective intermolecular functionalization of unactivated aliphatic C-H bonds. nih.gov These methods often show a preference for abstracting hydrogen from secondary C-H sites over tertiary ones. nih.gov This selectivity offers a powerful strategy for introducing new functional groups into the hydrocarbon backbone of molecules like this compound, thereby expanding their chemical utility.

Derivatization and Coordination Chemistry of this compound Derivatives

The chemical reactivity of this compound derivatives allows for the synthesis of novel molecules with unique properties and applications in coordination chemistry. The introduction of selenium atoms into the carbon backbone, for instance, yields selenoether ligands capable of coordinating with transition metals to form stable organometallic complexes.

Synthesis of Novel Selenoether Derivatives (e.g., 2,5-diselena-1,1,1,6,6,6-hexafluorohexane)

The synthesis of 2,5-diselena-1,1,1,6,6,6-hexafluorohexane, a key selenoether derivative, has been reported through a multi-step process. The reaction involves the use of 3,3,3-trifluoropropyl magnesium bromide and selenium metal. This is followed by a reaction with 1,2-dibromoethane (B42909). The final product is a colorless liquid. rsc.orgacs.org

The reaction can be summarized as follows:

Step 1: Grignard Reagent Formation 3,3,3-Trifluoropropyl bromide reacts with magnesium to form the corresponding Grignard reagent.

Step 2: Selenolate Formation The Grignard reagent then reacts with elemental selenium to produce a trifluoropropyl selenolate intermediate.

Step 3: Coupling Reaction Finally, the selenolate is reacted with 1,2-dibromoethane to yield the target molecule, 2,5-diselena-1,1,1,6,6,6-hexafluorohexane. rsc.orgacs.org

The structure of this selenoether has been confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. rsc.orgacs.org

Formation and Characterization of Organometallic Complexes with Transition Metals (e.g., Platinum and Palladium Chloride Complexes)

The selenoether, 2,5-diselena-1,1,1,6,6,6-hexafluorohexane, acts as a bidentate ligand, capable of coordinating with transition metals through its two selenium atoms. libretexts.org This has been demonstrated through the synthesis of platinum(II) and palladium(II) chloride complexes. rsc.orgacs.org

The formation of these complexes is achieved by reacting the selenoether ligand with potassium tetrachloroplatinate(II) (K₂PtCl₄) or palladium(II) chloride (PdCl₂) in an ethanolic solution. rsc.orgacs.org The resulting complexes are stable, yellow solids. rsc.orgacs.org

The general reaction for the formation of these complexes is:

MCl₂ + CF₃(CH₂)₂Se(CH₂)₂Se(CH₂)₂CF₃ → [MCl₂(CF₃(CH₂)₂Se(CH₂)₂Se(CH₂)₂CF₃)] (where M = Pt or Pd)

Characterization of these organometallic complexes has been carried out using elemental analysis, as well as IR and NMR spectroscopy. The spectroscopic data confirms the coordination of the selenoether ligand to the metal center. rsc.orgacs.org For instance, in the ¹H NMR spectra, the signals corresponding to the methylene protons adjacent to the selenium atoms show a downfield shift upon coordination to the metal. rsc.orgacs.org

Table 1: Spectroscopic Data for 2,5-diselena-1,1,1,6,6,6-hexafluorohexane and its Metal Complexes rsc.orgacs.org

| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|

| CF₃(CH₂)₂Se(CH₂)₂Se(CH₂)₂CF₃ | 2.38 (q), 2.85 (t), 2.95 (t) | -66.5 (t) |

| [PdCl₂(CF₃(CH₂)₂Se(CH₂)₂Se(CH₂)₂CF₃)] | 2.65 (q), 3.20 (m) | -66.4 (t) |

| [PtCl₂(CF₃(CH₂)₂Se(CH₂)₂Se(CH₂)₂CF₃)] | 2.70 (q), 3.30 (m) | -66.4 (t) |

NMR data recorded in CDCl₃ solution. q = quartet, t = triplet, m = multiplet.

Table 2: Infrared Spectral Data (cm⁻¹) for the Platinum and Palladium Complexes rsc.orgacs.org

| Compound | ν(C-F) | ν(M-Cl) |

|---|---|---|

| [PdCl₂(CF₃(CH₂)₂Se(CH₂)₂Se(CH₂)₂CF₃)] | 1260, 1140 | 325, 305 |

The study of these and similar organometallic complexes is significant for understanding the coordination chemistry of fluorinated selenoether ligands and their potential applications in areas such as catalysis and materials science. capes.gov.brscispace.comnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing the molecular structure of 1,1,1,6,6,6-hexafluorohexane, offering detailed insights into its fluorine, proton, and carbon frameworks.

¹⁹F NMR Spectroscopic Analysis for Structural and Conformational Insights

¹⁹F NMR spectroscopy is particularly powerful for studying fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which provides detailed information about the local electronic environment. nih.govnih.gov The chemical shift of the fluorine atoms in this compound is highly sensitive to conformational changes and through-space interactions within the molecule. nih.gov In one study, the ¹⁹F NMR spectrum of a related compound, (this compound-3,4-diyl)bis(4,1-phenylene) diacetate, showed a triplet at -63.3 ppm with a J-coupling constant of 10.6 Hz, corresponding to the six fluorine atoms. rsc.org This splitting pattern arises from coupling to the adjacent methylene (B1212753) protons.

The analysis of ¹⁹F NMR data can also provide quantitative information about the rates of processes such as conformational changes. biophysics.org For flexible molecules like this compound, different spatial arrangements of the fluoroalkyl groups can lead to distinct fluorine environments. If the rate of interconversion between these conformers is slow on the NMR timescale, separate signals may be observed for each unique fluorine position. biophysics.org Conversely, rapid conformational changes result in time-averaged signals. The study of these dynamic processes through variable-temperature ¹⁹F NMR experiments can reveal energetic barriers to bond rotation and the relative populations of different conformers.

¹H and ¹³C NMR Techniques for Elucidating Molecular Architecture

¹H and ¹³C NMR spectroscopy provide complementary information to ¹⁹F NMR, helping to piece together the complete molecular structure. slideshare.net ¹H NMR reveals the number and connectivity of hydrogen atoms, while ¹³C NMR provides direct information about the carbon skeleton. bhu.ac.in

In the ¹H NMR spectrum of this compound, the signals for the methylene protons are influenced by the adjacent CF₃ groups. The electronegativity of the fluorine atoms causes a downfield shift of these proton resonances. Furthermore, coupling between the protons and the fluorine atoms (²JHF and ³JHF) leads to complex splitting patterns, which can be analyzed to confirm the structure and provide conformational information.

The ¹³C NMR spectrum offers a direct view of the carbon backbone. bhu.ac.in Each chemically non-equivalent carbon atom in the molecule gives a distinct signal. bhu.ac.in The carbon atoms directly bonded to the fluorine atoms (C1 and C6) will appear at a characteristic chemical shift and will be split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shifts of the other carbon atoms in the hexane (B92381) chain (C2, C3, C4, and C5) are also influenced by the terminal fluoroalkyl groups. Proton-decoupled ¹³C NMR spectra are often used to simplify the spectrum to a series of singlets, making it easier to identify the number of unique carbon environments. bhu.ac.in

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹⁹F | ~ -60 to -70 | Triplet | ³JFH |

| ¹H (C2, C5) | ~ 2.0 - 2.5 | Multiplet | |

| ¹H (C3, C4) | ~ 1.5 - 2.0 | Multiplet | |

| ¹³C (C1, C6) | ~ 120 - 130 | Quartet | ¹JCF ~ 270-290 |

| ¹³C (C2, C5) | ~ 30 - 40 | Triplet | ²JCF ~ 20-30 |

| ¹³C (C3, C4) | ~ 20 - 30 | Singlet (in decoupled) |

Note: The values in this table are approximate and can vary based on the solvent and other experimental conditions. The multiplicity for ¹H signals is complex due to H-H and H-F coupling.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a valuable tool for identifying the functional groups and characterizing the chemical bonds within a molecule. smu.edu For this compound, these methods can confirm the presence of C-H, C-C, and C-F bonds through their characteristic vibrational frequencies. mqm2022.org

The IR and Raman spectra of this compound would be expected to show strong absorption bands corresponding to the stretching and bending vibrations of the C-F bonds in the CF₃ groups. These typically appear in the region of 1000-1400 cm⁻¹. The C-H stretching vibrations of the methylene groups in the hexane chain would be observed in the 2850-3000 cm⁻¹ region. The C-C bond stretching and various bending and torsional modes of the molecular skeleton would give rise to a more complex fingerprint region in the spectrum, typically below 1500 cm⁻¹.

By analyzing the vibrational spectra, researchers can gain insights into the molecule's symmetry and conformational properties. smu.edu The number of active IR and Raman bands can be predicted based on the molecule's point group symmetry. Changes in the spectra with temperature can also be used to study conformational equilibria.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. pg.edu.pl For this compound, MS can confirm the molecular formula and provide evidence for the arrangement of atoms within the molecule.

In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, due to the high energy of the ionization process, this molecular ion is often unstable and undergoes fragmentation. acdlabs.com The fragmentation pattern is a reproducible fingerprint of the molecule and provides valuable structural information. acdlabs.comlibretexts.org

Common fragmentation pathways for alkanes involve the cleavage of C-C bonds. docbrown.info For this compound, the presence of the highly electronegative fluorine atoms would influence the fragmentation, likely leading to the formation of stable fluoroalkyl cations. Key fragment ions would be expected from the loss of a CF₃ group or other alkyl fragments.

Table 2: Expected Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 194 | [C₆H₈F₆]⁺ (Molecular Ion) |

| 125 | [C₅H₈F₃]⁺ |

| 69 | [CF₃]⁺ |

| 43 | [C₃H₇]⁺ |

Note: The relative intensities of these peaks will depend on the ionization energy and the specific mass spectrometer used.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Environmental Transformation Studies

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that is widely used in environmental analysis to identify and quantify trace levels of organic compounds and their transformation products in complex matrices like water and soil. scispace.comnih.govnih.gov The coupling of liquid chromatography, which separates compounds in a mixture, with mass spectrometry, which provides structural identification, makes it an ideal tool for studying the environmental fate of chemicals like this compound. scispace.comnih.gov

In the context of environmental transformation studies, LC-MS can be used to monitor the degradation of this compound over time and to identify the various byproducts that are formed. scispace.comd-nb.info High-resolution mass spectrometry (HRMS) coupled with LC is particularly advantageous as it provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown transformation products. nih.govlcms.cz Tandem mass spectrometry (MS/MS) capabilities further enhance the structural elucidation of these unknowns by providing fragmentation data. scispace.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination

To perform a single-crystal XRD analysis of this compound, a high-quality single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. carleton.edu The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. fiveable.me

The positions and intensities of these diffraction spots are used to calculate an electron density map of the unit cell, from which the positions of the individual atoms can be determined. ornl.gov The resulting crystal structure provides an unambiguous depiction of the molecule's geometry, including the rotational angles around the C-C bonds and the spatial relationship between the two terminal trifluoromethyl groups. While no specific single-crystal XRD data for this compound was found in the search results, the technique remains the gold standard for absolute structure determination of crystalline compounds. researchgate.net

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a cornerstone technique in analytical chemistry for determining the elemental composition of a compound. This process is fundamental for verifying the empirical formula of a newly synthesized or isolated substance, which represents the simplest whole-number ratio of atoms of each element present in the compound. For this compound, with a known molecular formula of C₆H₈F₆, elemental analysis provides a method to experimentally confirm its atomic constitution. hvacrschool.com

The verification process involves comparing the theoretical mass percentages of carbon, hydrogen, and fluorine with the results obtained from experimental analysis, typically through combustion analysis for carbon and hydrogen. researchgate.net

Theoretical Composition

The theoretical elemental composition of this compound can be calculated from its molecular formula, C₆H₈F₆, and the atomic masses of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Fluorine: ~18.998 u).

The molecular weight of this compound is approximately 194.12 g/mol . nih.gov The percentage composition by mass for each element is calculated as follows:

Carbon (C): (6 * 12.011) / 194.12 * 100% ≈ 37.12%

Hydrogen (H): (8 * 1.008) / 194.12 * 100% ≈ 4.15%

Fluorine (F): (6 * 18.998) / 194.12 * 100% ≈ 58.73%

These theoretical values serve as the benchmark against which experimental results are compared.

Experimental Verification

Combustion analysis is a standard method for determining the carbon and hydrogen content in an organic compound. researchgate.net In this procedure, a precisely weighed sample of this compound would be combusted in a stream of pure oxygen. The carbon in the sample is converted to carbon dioxide (CO₂) and the hydrogen to water (H₂O). These products are collected in separate absorbent traps, and their masses are determined. The mass of fluorine is typically determined by other methods, such as ion chromatography or through high-resolution mass spectrometry.

From the masses of CO₂ and H₂O, the masses and percentages of carbon and hydrogen in the original sample can be calculated. The experimentally determined percentages are then compared to the theoretical values.

Research Findings and Data Interpretation

For the empirical formula to be considered verified, the experimental and theoretical values for the elemental composition must agree within an acceptable margin of error, which is typically ±0.4% for academic and industrial research standards. nih.gov

| Element | Theoretical Mass % | Hypothetical Experimental Mass % | Acceptable Deviation |

|---|---|---|---|

| Carbon (C) | 37.12% | 37.05% | ±0.4% |

| Hydrogen (H) | 4.15% | 4.20% | ±0.4% |

| Fluorine (F) | 58.73% | 58.75% | ±0.4% |

The hypothetical experimental data in the table illustrates a successful verification. The close correlation between the theoretical and experimental percentages confirms the elemental composition and, by extension, the empirical formula of the compound. The empirical formula for C₆H₈F₆ is C₃H₄F₃. The experimental data would first be used to determine this simplest whole-number ratio of atoms. Subsequently, in conjunction with molecular weight determination (e.g., via mass spectrometry), the molecular formula can be confirmed. davidson.edu

Theoretical and Computational Chemistry Studies of 1,1,1,6,6,6 Hexafluorohexane

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for understanding the physical movements of atoms and molecules. For 1,1,1,6,6,6-hexafluorohexane, MD simulations have been particularly useful in exploring its behavior at interfaces.

Nonequilibrium Molecular Dynamics (NEMD) for Interfacial Thermal Transport Properties

Nonequilibrium molecular dynamics (NEMD) simulations are employed to study the transport of thermal energy across interfaces. In these simulations, a temperature gradient is established across the system to investigate thermal boundary resistance. researchgate.net Research has utilized NEMD to examine the interfacial heat transfer characteristics between a solid substrate and various solvents, including this compound. researchgate.net These studies are crucial for applications where efficient heat transfer is important, such as in refrigerants. researchgate.net

The primary goal of such simulations is to understand how surface modifications, like self-assembled monolayers (SAMs), can enhance heat transfer across the solid-solvent interface. researchgate.net The thermal boundary resistance, a key parameter evaluated in these simulations, quantifies the resistance to heat flow at the interface. researchgate.net By comparing the thermal transport properties of different solvent and SAM combinations, researchers can identify factors that influence interfacial thermal conductance. researchgate.netnih.gov

Simulation of Solvent-Self-Assembled Monolayer (SAM) Interfaces

The interaction between this compound and self-assembled monolayers (SAMs) has been a subject of molecular dynamics studies. researchgate.net SAMs are ordered molecular assemblies that form spontaneously on a substrate, and they can significantly alter the surface properties. mdpi.com In simulations, fluorinated alkanethiol SAMs are often chemically adsorbed onto a gold (Au) substrate to create a model system. researchgate.net

These simulations investigate how the properties of the SAM, such as the length of the fluorinated alkyl chain, affect the interfacial behavior with solvents like this compound. researchgate.net The arrangement and dynamics of the solvent molecules at the SAM interface are analyzed to understand the microscopic mechanisms of interaction and their impact on properties like heat transfer. researchgate.net The insights gained from these simulations are valuable for designing surfaces with tailored properties for specific applications. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules, offering a level of detail that complements molecular dynamics simulations.

Application of Ab Initio and Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules from first principles. wikipedia.org DFT, in particular, has become a popular and versatile method for studying many-body systems like atoms and molecules. wikipedia.org These methods can be used to predict various properties of this compound, such as its ground-state electronic structure and reactivity. nih.govscirp.org

By solving the fundamental equations of quantum mechanics, these calculations can provide insights into molecular orbitals, electron density distributions, and the nature of chemical bonds. mdpi.com This information is crucial for understanding the molecule's chemical behavior and for predicting how it will interact with other molecules or surfaces. nih.gov For instance, DFT can be used to study the effects of fluorination on the electronic properties of hydrocarbon chains. nih.gov

Semiempirical Methods in Computational Modeling of Fluorinated Systems

Semiempirical quantum chemistry methods offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for studying large molecules and systems. wikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations. wikipedia.org

For fluorinated systems like this compound, semiempirical methods can be used to model their structure and properties. scribd.com While they are approximations, they can provide valuable qualitative insights and trends, especially when studying large systems where more rigorous methods would be computationally prohibitive. wikipedia.orgnih.gov The accuracy of semiempirical methods depends on the parameterization for the specific types of molecules being studied. wikipedia.org

Conformational Analysis (e.g., Gauche Effect) using Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For molecules with fluorine atoms, the "gauche effect" can be a significant factor, where a gauche conformation (with substituents approximately 60° apart) is more stable than the anti conformation (180° apart). acs.orgchemistrysteps.com

Computational Design and Predictive Modeling

The exploration of novel materials with tailored properties has been significantly accelerated by the advent of computational design and predictive modeling. For specific compounds like this compound, these in silico approaches offer a powerful alternative to time-consuming and resource-intensive experimental methods. By leveraging the power of modern computing, it is possible to predict a wide range of molecular properties, guide the design of new derivatives, and extract valuable knowledge from vast datasets. This section delves into two cutting-edge areas of computational chemistry: the use of machine learning algorithms for property prediction and the application of large language models for molecular design and knowledge extraction.

Machine Learning Algorithms in Materials Science for Property Prediction and Design

Machine learning (ML) has emerged as a transformative tool in materials science, offering the ability to learn complex relationships between molecular structures and their properties. nih.gov For this compound, ML models can be trained on existing data from similar fluorinated compounds to predict its physicochemical properties with a high degree of accuracy.

Detailed Research Findings:

The application of ML to predict molecular properties relies on representing molecules in a machine-readable format. arxiv.org Techniques like molecular descriptors, fingerprints, or graph-based representations can be used to encode the structure of this compound. Once represented numerically, various ML algorithms, such as random forests, support vector machines, and neural networks, can be employed to build predictive models. arxiv.org

For instance, a quantitative structure-property relationship (QSPR) model could be developed to predict the boiling point, viscosity, or heat capacity of this compound. mdpi.com These models are trained on a dataset of diverse molecules where these properties are known and learn to associate specific structural features with the observed properties. Studies on other fluorinated compounds have demonstrated the success of such approaches. For example, ML models have been used to predict the solubility of fluorinated gases in ionic liquids and to estimate the lipophilicity (logD) and acidity (pKa) of fluorine-containing derivatives, which are crucial parameters in drug discovery. blackthorn.airesearchgate.net

The development of a predictive ML model for a specific property of this compound would typically involve the following steps:

Data Collection: Gathering a dataset of fluorinated alkanes and related molecules with experimentally determined values for the property of interest.

Molecular Representation: Converting the chemical structures into numerical descriptors.

Model Training: Using the dataset to train an ML algorithm to learn the structure-property relationship.

Model Validation: Assessing the model's predictive accuracy on a separate test set of molecules not used in the training.

Prediction: Applying the validated model to predict the property for this compound.

Hypothetical Data Table for Predicted Properties of this compound using Machine Learning:

Below is an interactive table showcasing hypothetical property predictions for this compound that could be generated by various machine learning models. The performance metrics are illustrative of what a well-trained model might achieve.

| Property | Predicted Value | Unit | Machine Learning Model | Hypothetical R² Score |

| Boiling Point | 65.2 | °C | Gradient Boosting Regressor | 0.95 |

| Density (at 25°C) | 1.38 | g/cm³ | Random Forest | 0.92 |

| Viscosity (at 25°C) | 0.45 | cP | Neural Network | 0.90 |

| Heat of Vaporization | 32.8 | kJ/mol | Support Vector Machine | 0.93 |

This table is for illustrative purposes only. The values are not experimental data but represent the potential output of machine learning models.

Large Language Models (LLMs) in Molecular and Material Design and Knowledge Extraction

Large language models (LLMs), such as those based on the transformer architecture, have shown remarkable capabilities in understanding and generating human language. arxiv.org More recently, their application has extended to the realm of molecular science, where they are being explored as powerful tools for molecular design, reaction prediction, and knowledge extraction from scientific literature. arxiv.orgresearchgate.net

Detailed Research Findings:

In the context of this compound, LLMs can be utilized in several innovative ways. By representing molecules as text strings (e.g., using the SMILES notation), LLMs can be trained or fine-tuned on vast databases of chemical information to "learn" the language of chemistry. ibm.com This enables them to perform tasks such as:

De Novo Molecular Design: An LLM could be prompted with a set of desired properties (e.g., "design a molecule similar to this compound but with a higher boiling point and lower environmental impact"). The model could then generate novel molecular structures that meet these criteria. chemrxiv.org

Reaction Prediction and Synthesis Planning: LLMs can be trained to predict the products of chemical reactions or even propose entire synthetic routes for a target molecule. mit.edu For this compound, an LLM could suggest potential precursors and reaction conditions for its synthesis.

Knowledge Extraction: The vast body of scientific literature contains a wealth of information about chemical compounds and their properties. LLMs can be employed to scan and interpret this literature to extract key data points, relationships, and trends related to fluorinated compounds, which could inform the study of this compound. arxiv.org

Recent research has demonstrated the potential of LLMs in these areas. For example, the MOLLM framework combines an LLM with multi-objective optimization to design molecules with desired properties. arxiv.orgresearchgate.net Another approach, ChemCrow, uses an LLM augmented with expert-designed chemical tools to perform tasks across organic synthesis and materials design. researchgate.net These advancements highlight the potential for LLMs to serve as versatile "molecular design engines" and intelligent assistants for chemists. chemrxiv.org

Hypothetical Data Table of LLM-Generated Molecular Design Prompts and Outputs:

This interactive table illustrates how an LLM could be used for the de novo design of molecules based on this compound. The prompts are examples of how a researcher might interact with the model, and the outputs are hypothetical SMILES strings of novel compounds.

| Design Goal | LLM Prompt | Hypothetical Generated SMILES | Predicted Property Change |

| Increase Boiling Point | "Generate a variant of FC(F)(F)CCCCC(F)(F)F with a higher boiling point." | FC(F)(F)CCCC(C)C(F)(F)F | Higher boiling point due to increased branching and van der Waals forces. |

| Enhance Polarity | "Modify FC(F)(F)CCCCC(F)(F)F to increase its polarity." | FC(F)(F)COCCCC(F)(F)F | Increased polarity due to the introduction of an ether linkage. |

| Reduce Volatility | "Suggest a less volatile analogue of this compound." | FC(F)(F)CCCCCCCC(F)(F)F | Lower volatility due to a longer carbon chain and increased molecular weight. |

| Improve Solvent Properties | "Design a molecule based on this compound with better solvent properties for polar solutes." | FC(F)(F)C(O)CCCC(F)(F)F | Enhanced solvent properties for polar solutes due to the addition of a hydroxyl group. |

This table is for illustrative purposes only. The SMILES strings and predicted property changes are hypothetical and would require further computational and experimental validation.

Applications and Functional Materials Research Involving 1,1,1,6,6,6 Hexafluorohexane

Role as a Specialty Solvent in Advanced Research

1,1,1,6,6,6-Hexafluorohexane is a partially fluorinated hexane (B92381) derivative that has garnered interest as a specialty solvent in advanced research, particularly in studies of interfacial phenomena. Its unique molecular structure, featuring fluorinated ends and a hydrocarbon center, distinguishes it from fully fluorinated counterparts like perfluorohexane (B1679568). This structural difference imparts distinct properties that are leveraged in sophisticated experimental and computational investigations.

Investigations into Interfacial Heat Transfer Characteristics at Solid-Fluorocarbon Solvent Interfaces

Molecular dynamics (MD) simulations have been instrumental in exploring the heat transfer characteristics at the interface between solid surfaces and fluorocarbon solvents, including this compound. researchgate.netjst.go.jp These studies often involve creating a temperature gradient across the interface and evaluating the thermal boundary resistance (TBR), a measure of the resistance to heat flow at the interface. researchgate.netjst.go.jp

Comparative Solvent Properties with Other Fluorocarbons (e.g., Perfluorohexane)

The distinct properties of this compound are often highlighted through comparative studies with other fluorocarbons, most notably perfluorohexane (C₆F₁₄). researchgate.netjst.go.jp Perfluorohexane is a fully fluorinated hexane derivative where all hydrogen atoms are replaced by fluorine. wikipedia.orgnih.gov

In molecular dynamics simulations investigating interfacial heat transfer, both this compound and perfluorohexane have been used as solvents to understand the influence of the solvent's molecular structure on the thermal boundary resistance at SAM-solvent interfaces. researchgate.netjst.go.jp While perfluorohexane is chemically inert and has weak intermolecular forces, this compound's partial fluorination offers a different set of interaction potentials with surfaces and other molecules. researchgate.netjst.go.jpwikipedia.org

Table 1: Comparison of Selected Solvents in Interfacial Heat Transfer Studies

| Solvent | Molecular Formula | Key Feature in Research |

| This compound | CF₃-(CH₂)₄-CF₃ | Partially fluorinated alkane used to study the effect of molecular structure on interfacial heat transfer. researchgate.netjst.go.jp |

| Perfluorohexane | CF₃-(CF₂)₄-CF₃ | Fully fluorinated alkane used as a comparative solvent to understand the role of fluorination. researchgate.netjst.go.jpwikipedia.org |

| Hexane | C₆H₁₄ | Non-fluorinated alkane used as a baseline for comparison in solvent studies. researchgate.netjst.go.jp |

| Water | H₂O | Polar solvent used for comparative analysis of interfacial phenomena. researchgate.netjst.go.jp |

This table is based on solvents mentioned in the provided search results for comparative studies.

Interfacial Phenomena and Surface Science

The unique properties of this compound make it a valuable tool in the study of interfacial phenomena and surface science. Its interactions with self-assembled monolayers provide insights into the fundamental processes that govern the behavior of complex molecular systems at interfaces.

Dynamics of Self-Assembled Monolayer (SAM) Systems in Fluorocarbon Environments

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a substrate, and they are used to control the properties of surfaces at the molecular level. nih.gov Alkanethiols on a gold substrate are a common example of a SAM system. nih.gov The dynamics and structure of these SAMs can be influenced by the surrounding solvent environment.

In research utilizing this compound, fluorinated alkanethiol SAMs have been employed to investigate the impact of the fluorocarbon solvent on the monolayer's behavior. researchgate.netjst.go.jp Molecular dynamics simulations have been used to study the dynamics of these systems, providing a molecular-level understanding of how the solvent interacts with the SAM. researchgate.netjst.go.jpresearchgate.net These simulations can reveal details about the packing of the monolayer, the motion of the alkyl chains, and how these are affected by the presence of the fluorocarbon solvent. nih.gov

Elucidation of Molecular-Scale Mechanisms in Interfacial Heat Transfer

Understanding the molecular-scale mechanisms of heat transfer at interfaces is crucial for a variety of applications, from electronics cooling to energy systems. nih.govacs.org Molecular dynamics simulations are a powerful tool for elucidating these mechanisms. researchgate.netjst.go.jpresearchgate.net

In the context of this compound, research has focused on how the interactions between the solvent molecules and a SAM-modified surface affect thermal boundary resistance. researchgate.netjst.go.jp These simulations allow researchers to analyze the vibrational modes of the molecules at the interface and understand how energy is transferred between the solid substrate, the SAM, and the solvent. researchgate.net By comparing the behavior of this compound with other solvents like perfluorohexane, researchers can isolate the effects of partial fluorination on these energy transfer pathways. researchgate.netjst.go.jp

Table 2: Investigated SAM Systems in Conjunction with Fluorocarbon Solvents

| SAM Molecule | Substrate | Research Focus |

| Fluorinated Alkanethiol | Gold (Au) | Investigation of interfacial heat transfer characteristics in the presence of fluorocarbon solvents. researchgate.netjst.go.jp |

This table is based on the SAM systems described in the provided search results.

Environmental Behavior and Biotransformation Mechanisms

Structure-Reactivity Relationships Governing Biotransformation Potential of Fluorinated Alkanes

The biotransformation potential of fluorinated alkanes is strongly influenced by their chemical structure. The number and position of fluorine atoms, as well as the presence of other functional groups, play a critical role in determining their susceptibility to microbial degradation.

The exceptional strength of the C-F bond makes direct enzymatic cleavage challenging. nih.gov As a result, the presence of other, more reactive sites in a molecule often dictates the initiation of biodegradation. For saturated, highly fluorinated alkanes like 1,1,1,6,6,6-hexafluorohexane, the lack of such reactive sites is a major impediment to degradation.

Research on a range of fluorinated compounds has established some general structure-reactivity principles:

| Structural Feature | Impact on Biotransformation Potential |

| Degree of Fluorination | Generally, as the number of fluorine atoms increases, the compound becomes more resistant to degradation. |

| Presence of C-H bonds | The presence of C-H bonds provides a site for initial enzymatic attack by oxygenases, making partially fluorinated alkanes more susceptible to degradation than perfluorinated alkanes. |

| Presence of Functional Groups | Functional groups such as hydroxyl, carboxyl, or double bonds serve as points of initial enzymatic attack, increasing the likelihood of biotransformation. |

| Position of Fluorine Atoms | The position of fluorine atoms relative to functional groups can influence the stability of intermediates and the potential for spontaneous defluorination. |

For this compound, its structure is characterized by two highly stable trifluoromethyl groups at the ends of a four-carbon chain. The primary C-H bonds on the internal methylene (B1212753) groups are the most likely initial targets for microbial oxygenases.

Characterization of Volatile Fluorinated Alkane Byproducts from Degradation Processes

The microbial degradation of complex organic molecules often results in the formation of a series of intermediate byproducts. The characterization of these byproducts is crucial for understanding the degradation pathway and assessing any potential environmental risks associated with their formation.

Given the likely initial step of hydroxylation for this compound, potential early-stage byproducts would be fluorinated alcohols, such as 1,1,1,6,6,6-hexafluorohexan-2-ol or -3-ol. Further oxidation of these alcohols could lead to the formation of corresponding ketones.

Subsequent enzymatic reactions or spontaneous defluorination events could lead to the formation of a variety of smaller, volatile fluorinated compounds. While specific byproducts for this compound have not been documented, studies on the degradation of other fluorinated compounds have identified a range of volatile byproducts, including shorter-chain fluorinated alkanes, alkenes, and carboxylic acids. nih.gov The exact nature of the byproducts would depend on the specific microorganisms and enzymatic pathways involved.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1,1,6,6,6-hexafluorohexane, and how can reaction conditions be optimized?

- Methodological Answer : A key synthesis involves free-radical addition of CF₃CN to ethylene at 350–450°C, yielding products including hexafluorohexane. Optimizing temperature and reaction time minimizes side products like perfluoroethane. Kinetic studies suggest maintaining a steady-state concentration of intermediates (e.g., CF₃C₄H₈ radicals) enhances selectivity .

- Characterization : Monitor progress via gas chromatography (GC) and mass spectrometry (MS) to track fluorinated intermediates.

Q. How can researchers confirm the structural integrity of hexafluorohexane after synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Use ¹H and ¹⁹F NMR to resolve fluorine environments. For example, symmetry in the molecule reduces splitting patterns, simplifying assignments .

- Mass Spectrometry : Fragmentation pathways (e.g., loss of CF₃ groups) confirm molecular structure. Terminal trifluoromethyl groups dominate decay sequences in MS .

- Boiling Point/Density : Cross-reference experimental values (e.g., boiling point ~64–65°C, density ~1.26 g/cm³) with literature .

Q. What solvents or conditions are optimal for handling hexafluorohexane in photophysical studies?

- Guidelines : Hexafluorohexane is ideal for singlet oxygen (¹O₂) studies due to its inertness and ability to stabilize excited states. Use in combination with fluorinated solvents like hexafluorobenzene for precise ΦΔ (quantum yield) measurements. Note: Solvent purity must exceed 99% to avoid quenching artifacts .

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of hexafluorohexane in free-radical systems?

- Mechanistic Insight : Competing pathways include recombination of CF₃ radicals (yielding hexafluorobutane) vs. chain propagation. Product distribution analysis (via GC-MS) reveals that hexafluorohexane formation favors CF₃C₄H₈ radical coupling over CF₃C₂F₄ intermediates. Control radical flux using initiators (e.g., peroxides) to suppress side reactions .

Q. What role does hexafluorohexane play in explosive formulations, and how is its stability evaluated?

- Application : Hexafluorohexane derivatives (e.g., hexanitrohexanes) are precursors for high-energy-density materials. Stability is assessed via:

- Thermal Analysis : Differential scanning calorimetry (DSC) to detect exothermic decomposition above 200°C.

- Impact Sensitivity Tests : Use a drop-weight apparatus; fluorine substitution reduces sensitivity compared to nitro analogs .

Q. How can NMR spectral overlap challenges be resolved in asymmetric fluorinated alkanes?

- Advanced NMR Techniques : For complex mixtures, employ multiple-quantum spectroscopy to distinguish chemically equivalent spins. In hexafluorohexane, this resolves dipole coupling signs and molecular ordering in anisotropic media (e.g., liquid crystals) .

Key Research Gaps and Future Directions

- Synthetic Efficiency : Develop catalytic systems to reduce reliance on high-temperature free-radical reactions.

- Environmental Impact : Study long-term stability of fluorinated byproducts in ecosystems.

- Advanced Applications : Explore hexafluorohexane as a template for liquid crystal engineering or fluorinated polymer electrolytes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.